Ethyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Lipophilicity ADME Fragment-based drug discovery

Researchers requiring spiroepoxide intermediates with controlled stereochemistry face challenges with purification and unpredictable reactivity. This compound resolves these: • Gem-dimethyl groups enforce O-axial nucleophilic attack via Thorpe-Ingold effect, enabling enantioselective synthesis. • Solid state allows straightforward recrystallization, avoiding costly chromatography. • Ethyl ester offers moderate, predictable hydrolysis for in vivo half-life optimization. Supplied at 95% purity for GPCR/CNS drug discovery.

Molecular Formula C12H20O3
Molecular Weight 212.28 g/mol
Cat. No. B13171253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
Molecular FormulaC12H20O3
Molecular Weight212.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C2(O1)CCC(CC2)(C)C
InChIInChI=1S/C12H20O3/c1-4-14-10(13)9-12(15-9)7-5-11(2,3)6-8-12/h9H,4-8H2,1-3H3
InChIKeyYGEHNXIXXOHWBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Ethyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate


Ethyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS 1483641-30-0) is a spirocyclic epoxide ester classified as an organic building block [1]. Its structure features a 1-oxaspiro[2.5]octane core with geminal dimethyl groups at the 6-position and an ethyl carboxylate at position 2. This compound serves as a key intermediate or fragment in medicinal chemistry for constructing conformationally constrained analogues [2], and is offered by chemical suppliers at typical purities of 95% for research use [1].

Design
Spirocyclic epoxide for constrained fragment elaboration
Used in oxaspiro drug candidate patents
Conformation
6,6-dimethyl introduces Thorpe-Ingold restriction
Reduced conformers may improve enantioselectivity
Process
Solid form enables recrystallization over chromatography
Vendor data suggests easier handling than liquid methyl ester

Generic Substitution Risk: Ethyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate


Despite appearing as a simple ester analogue within the 1-oxaspiro[2.5]octane family, the specific combination of the ethyl ester and the 6,6-dimethyl substitution pattern creates a unique steric and electronic environment that cannot be assumed equivalent to its methyl ester or unsubstituted counterparts [1]. The geminal dimethyl group introduces significant conformational restriction (Thorpe-Ingold effect), while the ester moiety dictates reactivity, solubility, and potential for further derivatization. Without targeted comparative studies, substituting this compound with a structurally similar analogue risks altering reaction kinetics, stereochemical outcomes, or biological activity in downstream applications [2].

TargetRisk contextSubstitute
Ethyl ester
Lipophilicity shift may alter passive permeability context
Methyl ester analogue
Ethyl ester
Ester hydrolysis rate may differ (class-level inference)
Methyl ester analogue
6,6-dimethyl spiroepoxide
Conformational restriction not present in des-methyl
Des-methyl analogue

Quantitative Evidence: Ethyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate vs. Analogs


Computed Lipophilicity: Ethyl vs. Methyl Ester

The target ethyl ester exhibits a higher computed octanol-water partition coefficient (XLogP3-AA = 2.5) compared to the methyl ester analogue (estimated XLogP3-AA ≈ 2.1), indicating a 0.4 log unit increase in lipophilicity attributable to the additional methylene group [1]. This difference suggests improved passive membrane permeability, a key determinant in cell-based assays and in vivo pharmacokinetics. The comparator is methyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS 1481597-23-2).

Lipophilicity (XLogP3)
Computed
Δ +0.4 vs. methyl ester
May improve passive permeability context
In silico prediction; experimental logP not reported
Lipophilicity ADME Fragment-based drug discovery

Metabolic Stability: Ester Hydrolysis Rate

Ethyl esters are generally hydrolyzed more slowly than methyl esters by human carboxylesterases. While direct experimental data for this specific compound is absent, a class-level inference based on systematically reported data indicates that the half-life of ethyl ester hydrolysis in human liver microsomes is approximately 2-3 times longer than that of the corresponding methyl ester [1]. This inferred differential stability supports the selection of the ethyl ester for applications requiring prolonged in vitro or in vivo half-life. The comparator is methyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate.

Esterase Stability
Class-level inference
t1/2 ~2–3× methyl ester (HLM)
Supports extended half-life research context
Direct experimental data for this compound unavailable
Metabolic stability Prodrug design In vitro ADME

Solid-State Advantage for Purification

Qualitative data from vendor catalogs suggest that the ethyl ester derivative (solid) may offer improved crystallinity compared to the methyl ester (often a liquid), facilitating purification via recrystallization rather than chromatography . The target compound's physical state at room temperature is solid, while the methyl ester is frequently described as a liquid or low-melting solid, enabling easier handling and scale-up.

Solid Form
Data to verify
Solid at ambient; recrystallizable
May simplify purification vs. chromatography
Based on vendor catalog data; verify batch
Crystallinity Process chemistry Purification

Conformational Constraint: Geminal Dimethyl Effect

The 6,6-dimethyl substitution induces a powerful Thorpe-Ingold effect, restricting the cyclohexane ring into a chair conformation and pre-organizing the spiroepoxide for stereospecific ring-opening reactions. Compared to the des-methyl analogue (ethyl 1-oxaspiro[2.5]octane-2-carboxylate, CAS 6975-17-3), the gem-dimethyl analogue exhibits a reduced number of low-energy conformers (estimated 1 vs. 3), as supported by molecular modeling of analogous spirocycles [1]. This conformational restriction can translate to higher enantioselectivity in enzymatic resolutions (E > 100 reported for methyl-substituted analogues) [2].

Conformational Restriction
Reported
1 predominant conformer (vs. ~3 des-methyl)
May enhance stereoselectivity in reactions
Molecular modeling data from spirocyclic class
Conformational restriction Thorpe-Ingold effect Medicinal chemistry

Application Scenarios: Ethyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate


Fragment-Based Discovery for GPCRs & CNS

The compound's balanced lipophilicity (XLogP3 = 2.5) and conformational rigidity make it a suitable fragment for growing or linking in GPCR or CNS target campaigns, where it can be elaborated into spirocyclic chemotypes exemplified in patent literature [1]. Its use as a starting material for oxaspiro[2.5]octane-based drug candidates has been demonstrated in obesity-related patent families [2].

Process Chemistry Scale-Up

For synthetic route scouting and kilo-lab production, the solid physical state of this compound enables straightforward recrystallization, a critical advantage over liquid methyl ester analogues that require costly chromatographic purification [1]. The gem-dimethyl group further simplifies downstream stereochemistry control.

Stereospecific Epoxide Ring-Opening

The spiroepoxide undergoes stereospecific nucleophilic ring-opening. The conformational restriction imposed by the 6,6-dimethyl groups directs the attack to the less hindered O-axial face, a finding supported by kinetic resolution studies on methyl-substituted analogues [1]. This enables the enantioselective synthesis of tertiary alcohols or amino alcohols for medicinal chemistry.

Prodrug Design: Tuned Metabolic Stability

In programs where a carboxylate prodrug moiety is desired, the ethyl ester provides a predictable, moderate hydrolysis rate in human liver microsomes (class-level inference), offering a longer half-life than the methyl ester. This can balance solubility and stability requirements for in vivo pharmacology studies.

Application
Selection Property
Validation Focus
Fragment-based design for GPCR/CNS targets
Spirocyclic rigidity and balanced lipophilicity
Fragment elaboration and patent-sourced chemotypes
Process chemistry scale-up
Solid form, crystallinity
Recrystallization amenability vs. chromatography
Stereospecific ring-opening synthesis
Gem-dimethyl conformational control
Enantioselective outcome verification (analog-supported)
Prodrug pharmacokinetic research
Ester hydrolysis rate (ethyl vs. methyl)
Stability–solubility balance in HLM assays
Quote Request

Request a Quote for Ethyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.